![molecular formula C15H20N2O2 B2666368 Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate CAS No. 2251053-18-4](/img/structure/B2666368.png)

Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

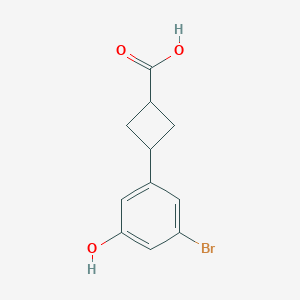

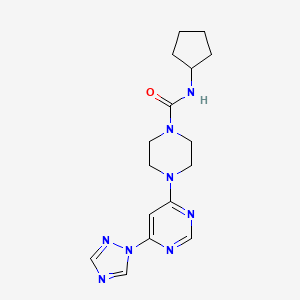

Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate is a compound with the formula C15H20N2O2 . It is derived from natural products and is known to exhibit various biological activities, including anti-inflammatory and antibacterial effects.

Molecular Structure Analysis

The molecular structure of Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate consists of 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI Key is MIKPNJXYJKJEMH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a molar refractivity of 83.53 and a TPSA of 50.36 Ų . Its water solubility is 0.18 mg/ml or 0.000608 mol/l .Aplicaciones Científicas De Investigación

1. Medicinal Chemistry Applications

- Butyrylcholinesterase Inhibition : A study by Carolan et al. (2010) demonstrated that Isosorbide-2-benzyl carbamate-5-salicylate is a highly potent and selective inhibitor of human butyrylcholinesterase (BuChE), a property potentially useful in treating diseases like Alzheimer's (Carolan et al., 2010).

- Anticonvulsant Properties : Farrar et al. (1993) identified several benzyloxy compounds derived from N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, showing promising anticonvulsant activity, which could be relevant for developing new epilepsy treatments (Farrar et al., 1993).

2. Organic Synthesis and Material Science

- Corrosion Inhibition : Chafiq et al. (2020) explored the use of spirocyclopropane derivatives, including compounds similar to Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate, as effective inhibitors for mild steel corrosion in acidic solutions, indicating their potential application in material protection and engineering (Chafiq et al., 2020).

- Synthesis of Novel Compounds : The work by Molchanov and Tran (2013) highlighted the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones to methyl 2-benzylidenecyclopropanecarboxylate, producing substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This study demonstrates the compound's utility in synthesizing novel organic structures, which could be valuable in various chemical applications (Molchanov & Tran, 2013).

Safety and Hazards

The safety information for Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate indicates that it has several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to handle the compound under an inert gas and protect it from moisture .

Propiedades

IUPAC Name |

benzyl N-(5-azaspiro[2.5]octan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14(19-10-12-5-2-1-3-6-12)17-13-9-15(13)7-4-8-16-11-15/h1-3,5-6,13,16H,4,7-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYXRQXUQGEQPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2NC(=O)OCC3=CC=CC=C3)CNC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde](/img/structure/B2666289.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2666297.png)

![N-(2,4-difluorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2666306.png)

![N-(2-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2666308.png)